

Crystal structure of C.I. Disperse Yellow 211

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Compound of Interest

Compound Name: Disperse yellow 211

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An In-Depth Technical Guide to the Crystal Structure Determination of C.I. **Disperse Yellow 211**

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. **Disperse Yellow 211** is a significant monoazo dye utilized in the textile industry. A thorough understanding of its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and color fastness, and for computational modeling. As of the date of this publication, the single-crystal X-ray structure of C.I. **Disperse Yellow 211** has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive technical overview of the methodologies that would be employed to determine its crystal structure, from synthesis and crystallization to data analysis. This document is intended to be a valuable resource for researchers undertaking the crystallographic analysis of this and similar organic dye molecules.

Physicochemical Properties of C.I. **Disperse Yellow 211**

A summary of the known quantitative data for C.I. **Disperse Yellow 211** is presented in Table 1. This information is essential for designing crystallization experiments and for the eventual refinement of the crystal structure.

Property	Value	Reference
IUPAC Name	5-[2-(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile	[1][2]
C.I. Name	Disperse Yellow 211	[3]
C.I. Number	12755	[3]
CAS Number	86836-02-4	[3]
Molecular Formula	C ₁₅ H ₁₂ ClN ₅ O ₄	[3]
Molecular Weight	361.74 g/mol	[3]
Melting Point	227-229 °C	[2]
LogP	3.4	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	7	[2]

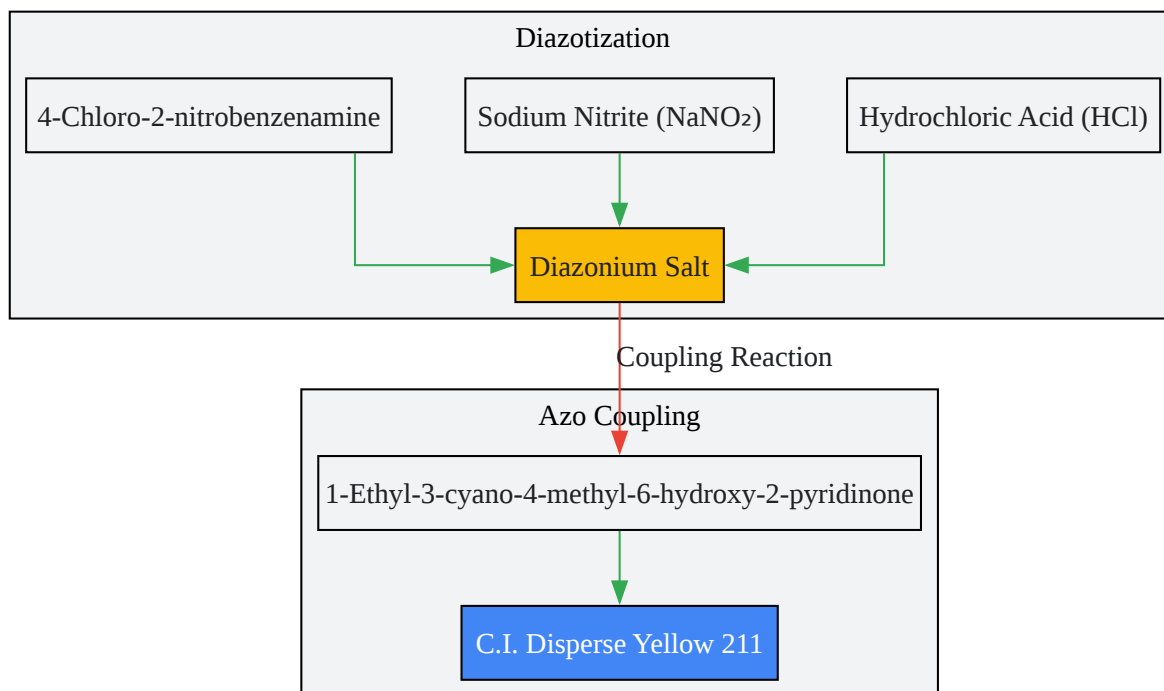
Synthesis of C.I. Disperse Yellow 211

The synthesis of C.I. **Disperse Yellow 211** is achieved through a well-established process in dye chemistry known as azo coupling.[3] This reaction involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.

Diazotization: The process begins with the diazotization of 4-chloro-2-nitrobenzenamine. This is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[3] This is an electrophilic aromatic substitution

reaction where the diazonium ion acts as the electrophile.[1] The reaction is generally carried out in a mildly acidic or neutral solution.[1]



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Synthesis Pathway of C.I. **Disperse Yellow 211**.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of an organic molecule like C.I. **Disperse Yellow 211** is a multi-step process that requires careful execution of each stage.

Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For organic dyes, several crystallization techniques can be employed:

- **Slow Evaporation:** This is the most common method, where the dye is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.[5]
- **Solvent Diffusion:** This technique involves dissolving the dye in a "good" solvent and layering a "poor" solvent (in which the dye is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the dye, promoting crystallization at the interface.
- **Vapor Diffusion:** In this method, a concentrated solution of the dye is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent". The vapor from the anti-solvent diffuses into the dye solution, reducing its solubility and inducing crystallization.
- **Cooling Crystallization:** A saturated solution of the dye is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the dye reduces, leading to crystallization.[6]

The choice of solvent is critical and often requires screening a range of solvents with different polarities. For organic dyes, common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures of these with water.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

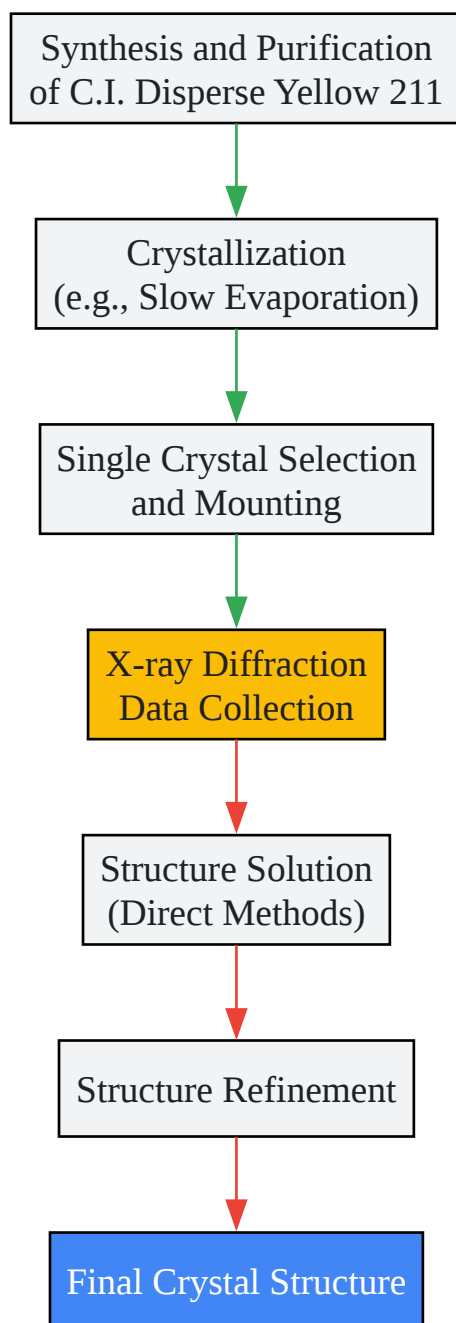
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[9] The diffraction pattern arises from the interaction of the X-ray beam with the electron clouds of the atoms in the crystal lattice.[9] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours. For radiation-sensitive crystals, data collection is often performed at low temperatures (cryo-crystallography) to minimize radiation damage.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is then used to determine the arrangement of atoms within the crystal.

Structure Solution: The first step is to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.



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